molecular formula C18H16N2OS B2801662 N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide CAS No. 298193-31-4

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide

Cat. No.: B2801662
CAS No.: 298193-31-4
M. Wt: 308.4
InChI Key: QOPVYSMMZFNIDS-ZHACJKMWSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core, which is a sulfur-containing aromatic ring, fused with a tetrahydro ring and substituted with a cyano group and a phenyl acrylamide moiety

Mechanism of Action

Target of Action

Similar compounds have been identified as potent inhibitors of jnk3 , a protein kinase involved in apoptosis and inflammatory responses.

Mode of Action

It’s suggested that the 3-cyano substituent forms an h-bond acceptor interaction with the hinge region of the atp-binding site of jnk3 . This interaction could inhibit the kinase activity of JNK3, preventing the phosphorylation of its substrates and altering cellular signaling pathways.

Biochemical Pathways

The inhibition of JNK3 can affect various biochemical pathways. JNK3 is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis . By inhibiting JNK3, the compound could potentially disrupt these processes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. If the compound inhibits JNK3, it could potentially prevent apoptosis and reduce inflammatory responses . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic ring and the cyano group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-phenyl-acetamide
  • N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-phenoxy-acetamide

Uniqueness

N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl acrylamide group differentiates it from other similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

(E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPVYSMMZFNIDS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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